molecular formula C20H39IO2 B1198634 Ethyl 10-iodostearate CAS No. 18672-39-4

Ethyl 10-iodostearate

Cat. No.: B1198634
CAS No.: 18672-39-4
M. Wt: 438.4 g/mol
InChI Key: ZDORCXWMEMTHDD-UHFFFAOYSA-N
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Description

Ethyl 10-iodostearate (CAS: 18672-39-4) is an iodinated fatty acid ester with the molecular formula C₂₀H₃₉IO₂ and a molecular weight of 804.34 g/mol . Structurally, it consists of a stearic acid backbone (18-carbon chain) modified with an iodine atom at the 10th carbon position and an ethyl ester group at the carboxyl terminus.

Properties

IUPAC Name

ethyl 10-iodooctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39IO2/c1-3-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23-4-2/h19H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORCXWMEMTHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OCC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043189
Record name Ethyl 10-iodostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-39-4, 29611-66-3
Record name Ethyl 10-iodostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl iodostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 10-iodostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 9(or 10)-iodooctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 10-IODOSTEARATE
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Comparison with Similar Compounds

This section compares Ethyl 10-iodostearate with structurally or functionally related esters, focusing on molecular features, physical properties, and applications.

Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
This compound C₂₀H₃₉IO₂ 804.34 18672-39-4 Iodine at C10; ethyl ester terminus
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 692-86-4 Unsaturated C11 chain; ethyl ester terminus
E-10-dodecenyl acetate C₁₄H₂₄O₂ 224.34 Not provided Acetate group; unsaturated C12 chain

Key Observations :

  • Iodine vs. Unsaturation: this compound’s iodine atom introduces steric bulk and polarizability, distinguishing it from unsaturated analogs like Ethyl 10-undecenoate (C=C bond at C10) or E-10-dodecenyl acetate (C=C bond at C10 with an acetate group) .
  • Chain Length: this compound has a longer carbon chain (C20 vs.

Functional Contrast :

  • Reactivity: this compound’s iodine enables participation in halogen-exchange reactions, unlike non-halogenated analogs.
  • Thermal Behavior: Shorter-chain esters (e.g., Ethyl 10-undecenoate) exhibit lower boiling points than this compound, aligning with trends in molecular weight and chain length .
Research and Industrial Relevance
  • This compound: Potential utility in synthesizing iodinated lipids for drug delivery systems or as intermediates in organoiodine chemistry .
  • Ethyl 10-undecenoate: Employed in food additives and cosmetics, leveraging its mild odor and solubility profile .
  • E-10-dodecenyl acetate : Critical in pest control as a synthetic insect pheromone .

Q & A

Q. How can computational chemistry predict this compound’s interactions with biological targets (e.g., enzymes, membranes)?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to fatty acid-binding proteins (FABPs) or cytochrome P450 enzymes using AutoDock Vina.
  • MD Simulations : Model lipid bilayer insertion to assess membrane permeability (GROMACS/NAMD).
  • QSAR Modeling : Corrogate structure-activity relationships using iodine’s electronegativity and steric parameters. Validate with in vitro assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Replication : Synthesize the compound using published protocols and compare results.
  • Crystallography : Obtain single-crystal X-ray data to confirm molecular packing.
  • Peer Review : Share raw data (NMR FIDs, MS spectra) in open-access repositories for independent validation .

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Detailed Documentation : Publish full synthetic procedures, including solvent batches and equipment models.
  • Blinded Analysis : Use third-party labs for independent quantification.
  • Error Reporting : Disclose uncertainties in measurements (e.g., ±0.5°C for melting points) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent iodine vapor exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Waste Disposal : Neutralize iodine-containing waste with Na2_2S2_2O3_3 before disposal. Document protocols in supplementary materials .

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